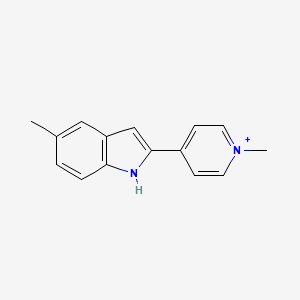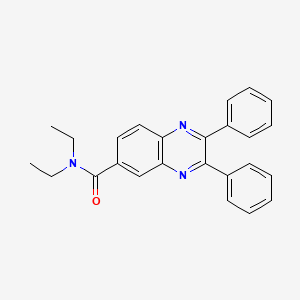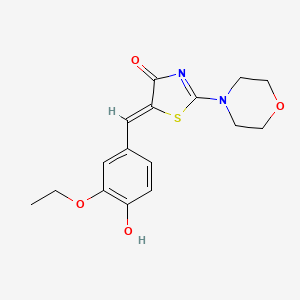![molecular formula C23H18Br2IN3O3 B11538798 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11538798.png)
2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound with the following structural formula:
C26H18Br2N3O4
Brief Introduction: This compound combines bromine and iodine atoms with a phenyl ring, incorporating an imino group and an acetamido moiety. Its synthesis involves several steps, and it exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound typically involves multiple steps. One possible route includes bromination of a suitable precursor followed by coupling with an appropriate iodinated benzene derivative.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic pathway, but they often involve refluxing in appropriate solvents with suitable catalysts.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and metal catalysts are often employed.
Major Products: These reactions yield derivatives with altered functional groups or substitution patterns.
Scientific Research Applications
Chemistry: Researchers use this compound as a model system for studying halogenated organic molecules and their reactivity.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Although not directly used in medicine, understanding its properties informs drug design.
Industry: Limited industrial applications, but it contributes to chemical knowledge.
Mechanism of Action
Targets and Pathways: The compound’s mechanism of action remains an active area of research. It may interact with specific proteins or cellular pathways due to its halogenated aromatic structure.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine and iodine atoms, along with the imino and acetamido groups, sets it apart.
Similar Compounds: While not identical, related compounds include other halogenated benzoates and imino-substituted phenyl derivatives.
Properties
Molecular Formula |
C23H18Br2IN3O3 |
|---|---|
Molecular Weight |
671.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H18Br2IN3O3/c1-14-6-2-5-9-20(14)27-13-21(30)29-28-12-15-10-16(24)11-18(25)22(15)32-23(31)17-7-3-4-8-19(17)26/h2-12,27H,13H2,1H3,(H,29,30)/b28-12+ |
InChI Key |
PLGROCZJULPEQG-KVSWJAHQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11538741.png)

![4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B11538759.png)
![1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11538760.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11538766.png)
![4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}-N-undecylbenzamide](/img/structure/B11538773.png)

![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
![1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11538780.png)
![1-[3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11538790.png)
![N,N'-Bis(dibenzo[B,D]furan-3-YL)isophthalamide](/img/structure/B11538793.png)
